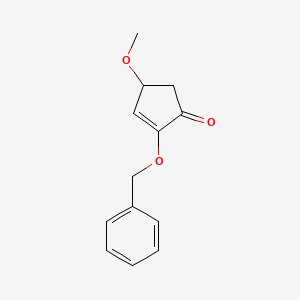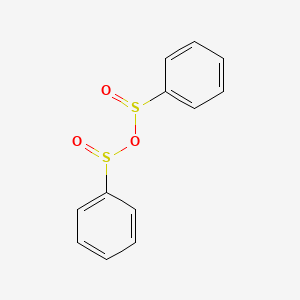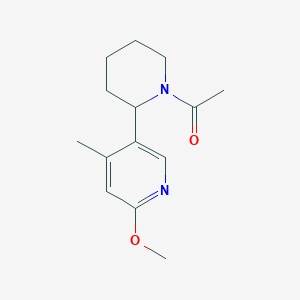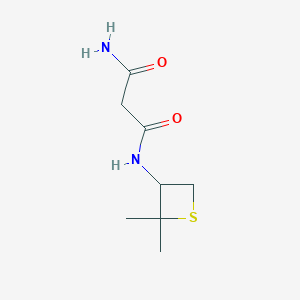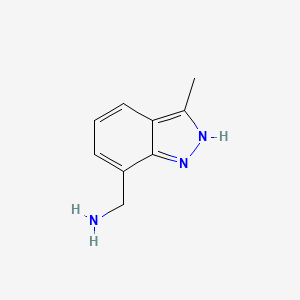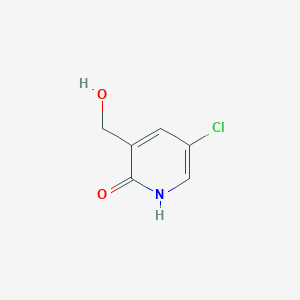
Ethyl 2-fluoro-2-(triphenylphosphoranylidene)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-fluoro-2-(triphenylphosphoranylidene)acetate is a specialized organophosphorus compound widely used in organic synthesis. It is known for its role as a Wittig reagent, which is instrumental in forming carbon-carbon double bonds. This compound is characterized by its unique structure, which includes a triphenylphosphoranylidene group attached to an ethyl 2-fluoroacetate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-fluoro-2-(triphenylphosphoranylidene)acetate typically involves the reaction of triphenylphosphine with ethyl 2-fluoroacetate in the presence of a base. The reaction proceeds through the formation of a phosphonium salt intermediate, which is then deprotonated to yield the desired product. Common bases used in this reaction include sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes often incorporate advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
Ethyl 2-fluoro-2-(triphenylphosphoranylidene)acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It participates in nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphoranylidene derivatives.
科学研究应用
Ethyl 2-fluoro-2-(triphenylphosphoranylidene)acetate has numerous applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, particularly in the formation of alkenes through Wittig reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
作用机制
The mechanism by which Ethyl 2-fluoro-2-(triphenylphosphoranylidene)acetate exerts its effects is primarily through its role as a Wittig reagent. The compound reacts with carbonyl compounds to form alkenes via a [2+2] cycloaddition mechanism. The triphenylphosphoranylidene group acts as a nucleophile, attacking the electrophilic carbonyl carbon, leading to the formation of a four-membered oxaphosphetane intermediate, which subsequently decomposes to yield the alkene product and a triphenylphosphine oxide byproduct.
相似化合物的比较
Ethyl 2-fluoro-2-(triphenylphosphoranylidene)acetate can be compared with other Wittig reagents such as:
Methyl (triphenylphosphoranylidene)acetate: Similar in structure but with a methyl group instead of an ethyl group.
Ethyl (triphenylphosphoranylidene)acetate: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
Benzyl (triphenylphosphoranylidene)acetate: Contains a benzyl group, which can influence the reactivity and selectivity of the Wittig reaction.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly alter the electronic properties and reactivity of the compound, making it a valuable reagent in specific synthetic applications.
属性
分子式 |
C22H20FO2P |
|---|---|
分子量 |
366.4 g/mol |
IUPAC 名称 |
ethyl 2-fluoro-2-(triphenyl-λ5-phosphanylidene)acetate |
InChI |
InChI=1S/C22H20FO2P/c1-2-25-22(24)21(23)26(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3 |
InChI 键 |
VBMYGHKRCAPMMO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





